molecular formula C11H8FNO2 B13207064 5-Fluoro-6-methylisoquinoline-1-carboxylic acid

5-Fluoro-6-methylisoquinoline-1-carboxylic acid

Katalognummer: B13207064
Molekulargewicht: 205.18 g/mol
InChI-Schlüssel: CQERFXUEWARNEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-6-methylisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₈FNO₂. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 1st position of the isoquinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methylisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-6-methylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-Fluoro-6-methylisoquinoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 5-Fluoro-6-methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoroisoquinoline: Lacks the methyl and carboxylic acid groups.

    6-Methylisoquinoline: Lacks the fluorine and carboxylic acid groups.

    Isoquinoline-1-carboxylic acid: Lacks the fluorine and methyl groups.

Uniqueness

5-Fluoro-6-methylisoquinoline-1-carboxylic acid is unique due to the combination of its fluorine, methyl, and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C11H8FNO2

Molekulargewicht

205.18 g/mol

IUPAC-Name

5-fluoro-6-methylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-2-3-8-7(9(6)12)4-5-13-10(8)11(14)15/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

CQERFXUEWARNEX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.